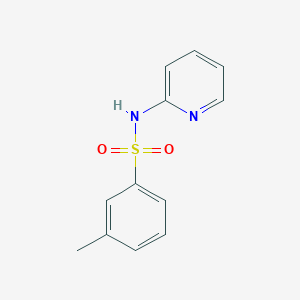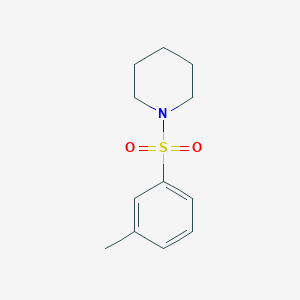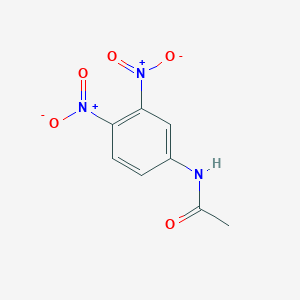![molecular formula C12H17FN2O3S B263459 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FMB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins within cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to reduce the production of certain cytokines, which are involved in the immune response. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a neuroprotective effect and can protect against neuronal damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is also a relatively small molecule, which makes it easier to study its interactions with other molecules within cells. However, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide does have some limitations for use in lab experiments. It is a sulfonamide derivative, which can limit its solubility in water and other solvents. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.
Zukünftige Richtungen
For research on 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide include the development of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide derivatives, further studies on its mechanism of action, and the potential use of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in combination with other drugs.
Synthesemethoden
The synthesis of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-morpholineethanol in the presence of a base. The resulting product is purified by recrystallization to obtain 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. This synthesis method has been reported to have a high yield and purity, making 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been widely studied for its potential use in a variety of scientific research areas. One of the major applications of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is in the field of cancer research. Studies have shown that 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases such as arthritis. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
Produktname |
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide |
|---|---|
Molekularformel |
C12H17FN2O3S |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17FN2O3S/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
InChI-Schlüssel |
VLDDAYNWIMLDRP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



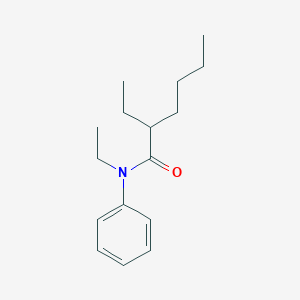





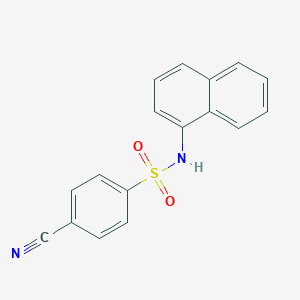
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
